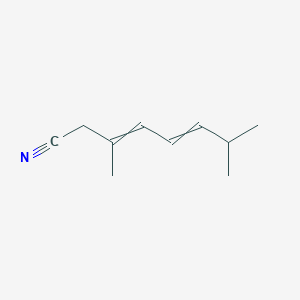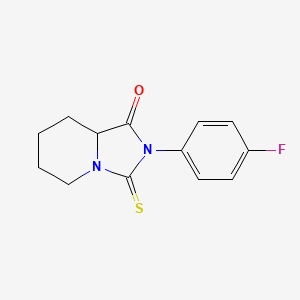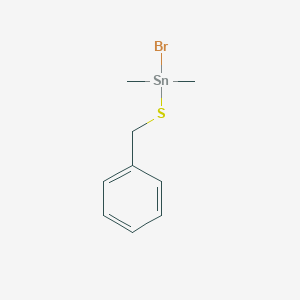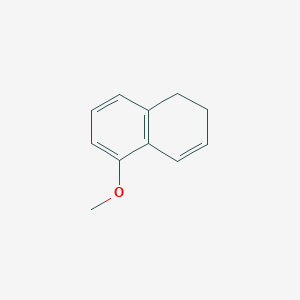![molecular formula C16H20O4 B14618177 Diethyl [(2-ethenylphenyl)methyl]propanedioate CAS No. 59991-10-5](/img/structure/B14618177.png)
Diethyl [(2-ethenylphenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-ethenylphenyl)methyl]propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C14H18O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester groups flanking a central carbon, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(2-ethenylphenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by reaction with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl iodide, ethyl bromide.
Acids: Hydrochloric acid for hydrolysis and decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl [(2-ethenylphenyl)methyl]propanedioate is widely used in scientific research due to its versatility:
Biology: Used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Employed in the development of drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [(2-ethenylphenyl)methyl]propanedioate involves its conversion to an enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is primarily due to the presence of the two ester groups, which stabilize the enolate ion through resonance.
Vergleich Mit ähnlichen Verbindungen
Diethyl [(2-ethenylphenyl)methyl]propanedioate is similar to other malonic esters, such as:
Diethyl malonate: The parent compound, used in similar synthetic applications.
Dimethyl malonate: A methyl ester variant with slightly different reactivity.
Diethyl acetamidomalonate: An acetylated derivative used in amino acid synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
59991-10-5 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
diethyl 2-[(2-ethenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-12-9-7-8-10-13(12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-10,14H,1,5-6,11H2,2-3H3 |
InChI-Schlüssel |
FVPOKTGIOYFSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)

![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)



![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)

